N-Cyclopentyl-N-[(2-methylquinolin-4-yl)methyl]prop-2-enamide
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Overview
Description
N-Cyclopentyl-N-[(2-methylquinolin-4-yl)methyl]prop-2-enamide is a synthetic organic compound that features a quinoline moiety. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-N-[(2-methylquinolin-4-yl)methyl]prop-2-enamide typically involves the formation of the quinoline ring followed by the introduction of the cyclopentyl and prop-2-enamide groups. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone.
Skraup Synthesis: This classical method uses aniline, glycerol, and an oxidizing agent such as nitrobenzene.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale adaptations of the above synthetic routes, optimized for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-N-[(2-methylquinolin-4-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the double bonds in the prop-2-enamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce saturated amides .
Scientific Research Applications
N-Cyclopentyl-N-[(2-methylquinolin-4-yl)methyl]prop-2-enamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Cyclopentyl-N-[(2-methylquinolin-4-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting DNA synthesis and function . This can lead to the disruption of cellular processes in microorganisms or cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinazoline: Another nitrogen-containing heterocycle with similar biological activities.
Uniqueness
N-Cyclopentyl-N-[(2-methylquinolin-4-yl)methyl]prop-2-enamide is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
IUPAC Name |
N-cyclopentyl-N-[(2-methylquinolin-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-3-19(22)21(16-8-4-5-9-16)13-15-12-14(2)20-18-11-7-6-10-17(15)18/h3,6-7,10-12,16H,1,4-5,8-9,13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGGBHMCQFMJKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CN(C3CCCC3)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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